An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-3-methylpicolinic Acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-3-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-3-methylpicolinic acid is a substituted pyridine carboxylic acid derivative of interest in various fields of chemical and pharmaceutical research. Understanding its physicochemical properties is fundamental for its application in drug design, chemical synthesis, and biological studies. This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Hydroxy-3-methylpicolinic acid, details relevant experimental protocols for their determination, and presents a plausible synthetic pathway.
Core Physicochemical Properties
Table 1: Physicochemical Data of 6-Hydroxy-3-methylpicolinic Acid and Related Compounds
| Property | 6-Hydroxy-3-methylpicolinic Acid | 6-Methylpicolinic Acid (Analog) | 6-Hydroxypicolinic Acid (Analog) |
| Molecular Formula | C₇H₇NO₃[1][2] | C₇H₇NO₂ | C₆H₅NO₃ |
| Molecular Weight | 153.14 g/mol [1] | 137.14 g/mol [3] | 139.11 g/mol [4] |
| CAS Number | 115185-81-4 | 934-60-1 | 19621-92-2 |
| Melting Point (°C) | Data not available | 130[3][5] | Data not available |
| Boiling Point (°C) | Data not available | 100 @ 4.5 mmHg[3] | Data not available |
| pKa | ~3.05[1] | 5.83 (pK1)[3] | Data not available |
| Solubility | Soluble in polar solvents[1] | Soluble in water[3] | Data not available |
| logP (calculated) | Data not available | 0.36[5] | -0.1 (XLogP3-AA)[4] |
Tautomerism
6-Hydroxy-3-methylpicolinic acid can exist in different tautomeric forms, primarily the enol (hydroxy) form and the keto (pyridone) form. The equilibrium between these forms can be influenced by the solvent and pH. Understanding this tautomeric equilibrium is crucial as different forms may exhibit distinct biological activities and binding affinities to receptors.[1]
Experimental Protocols
Detailed experimental methodologies for determining the key physicochemical properties are outlined below. These are general protocols that can be adapted for 6-Hydroxy-3-methylpicolinic acid.
Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
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Apparatus: Mel-Temp apparatus or similar, capillary tubes.
-
Procedure:
-
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube to a height of 1-2 mm.[6]
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate.
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The temperature at which the first droplet of liquid appears and the temperature at which the last crystal melts are recorded as the melting point range.[7]
-
For accurate measurements, a slow heating rate (e.g., 1-2 °C per minute) should be used near the expected melting point.
-
Boiling Point Determination
For compounds that are liquid at or near room temperature, the boiling point can be determined using the capillary method.
-
Apparatus: Thiele tube or similar heating bath, thermometer, small test tube, capillary tube sealed at one end.
-
Procedure:
-
A small amount of the liquid is placed in the small test tube.
-
The sealed capillary tube is inverted and placed into the liquid.
-
The test tube is attached to a thermometer and heated in the Thiele tube.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9][10]
-
Solubility Determination
The solubility of a compound in a specific solvent can be determined by preparing a saturated solution and measuring the concentration of the solute.[11][12]
-
Apparatus: Scintillation vials, analytical balance, shaker or magnetic stirrer, centrifuge, spectrophotometer or HPLC.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer solution) in a vial.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is then filtered or centrifuged to remove any undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[13]
-
Octanol-Water Partition Coefficient (logP) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[14][15]
-
Apparatus: Separatory funnel or vials, shaker, centrifuge, analytical instrument (e.g., HPLC, UV-Vis spectrophotometer).
-
Procedure:
-
A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
-
The mixture is shaken until the partitioning of the compound between the two phases reaches equilibrium.[14]
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in both the n-octanol and water phases is measured.
-
The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[16] For ionizable compounds, it is important to control the pH of the aqueous phase to determine the distribution coefficient (logD).[15][17]
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Synthetic Pathway
A plausible synthetic route for 6-Hydroxy-3-methylpicolinic acid can be envisioned. The following diagram illustrates a conceptual workflow for its synthesis.
Caption: Plausible synthetic workflow for 6-Hydroxy-3-methylpicolinic acid.
Conclusion
This technical guide has summarized the currently available physicochemical data for 6-Hydroxy-3-methylpicolinic acid, highlighting areas where experimental data is lacking. The provided experimental protocols offer a framework for the determination of these properties. The visualized synthetic pathway provides a conceptual basis for its chemical synthesis. Further experimental investigation is required to fully characterize this compound and expand its potential applications in research and development.
References
- 1. 6-Hydroxy-3-methylpicolinic Acid | High-Purity Reagent [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 6-Methyl-2-pyridinecarboxylic acid | 934-60-1 [chemicalbook.com]
- 4. 6-Hydroxypicolinic acid | C6H5NO3 | CID 242721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methylpicolinic acid | CAS#:934-60-1 | Chemsrc [chemsrc.com]
- 6. chm.uri.edu [chm.uri.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. britannica.com [britannica.com]
- 12. passmyexams.co.uk [passmyexams.co.uk]
- 13. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 17. LogP / LogD shake-flask method [protocols.io]
